molecular formula C17H20N4O2S B12204221 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12204221
M. Wt: 344.4 g/mol
InChI Key: HPEFHQZSBBJJDB-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then reacted with isopropyl hydrazine and a carboxylic acid derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In the context of its anti-Parkinsonian activity, the compound is believed to interact with the adenosine A2A receptor, leading to neuroprotective effects. Molecular docking studies have shown strong binding interactions with this receptor, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. Its potential as an anti-Parkinsonian agent sets it apart from other similar compounds .

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H20N4O2S/c1-11(2)14-10-13(16(22)18-8-9-23-3)20-21(14)17-19-12-6-4-5-7-15(12)24-17/h4-7,10-11H,8-9H2,1-3H3,(H,18,22)

InChI Key

HPEFHQZSBBJJDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCCOC

Origin of Product

United States

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